molecular formula C27H32O5 B13100342 (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol

(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol

Cat. No.: B13100342
M. Wt: 436.5 g/mol
InChI Key: RLTCJTPCCCUXJJ-ZONZVBGPSA-N
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Description

(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol is a chiral chemical building block of high value to synthetic organic chemistry research. This compound features a hexane backbone with two hydroxy groups and three benzyl ether protective groups in defined stereochemical configurations. The presence of benzyl protecting groups, a common motif in synthetic intermediates like 2,3,4,6-Tetra-O-benzyl-D-glucopyranose , makes this compound a crucial precursor in multi-step synthetic pathways, particularly for the construction of complex natural products and sugar derivatives. Its specific stereochemistry ensures the correct chiral outcome in subsequent reactions. The primary hydroxy group offers a handle for further functionalization, such as oxidation or substitution, while the benzyl groups provide stability during synthetic transformations and can be selectively removed under mild conditions to reveal the free hydroxy groups at a late stage of the synthesis. This makes this compound an versatile intermediate for the development of novel pharmaceutical compounds and other bioactive molecules. Compounds with related structural features are investigated for a range of biological activities . This product is intended for research applications in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C27H32O5

Molecular Weight

436.5 g/mol

IUPAC Name

(3R,4R,5R)-3,4,6-tris(phenylmethoxy)hexane-1,5-diol

InChI

InChI=1S/C27H32O5/c28-17-16-26(31-19-23-12-6-2-7-13-23)27(32-20-24-14-8-3-9-15-24)25(29)21-30-18-22-10-4-1-5-11-22/h1-15,25-29H,16-21H2/t25-,26-,27-/m1/s1

InChI Key

RLTCJTPCCCUXJJ-ZONZVBGPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](CCO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(CCO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups by Benzylation

  • The introduction of benzyloxy groups at positions 3, 4, and 6 is commonly achieved through benzylation reactions using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
  • This step protects the hydroxyl groups, preventing side reactions during subsequent transformations.
  • Typical solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and reaction temperatures are controlled to optimize yield and selectivity.

Stereoselective Oxidation and Reduction Sequences

  • A pivotal step involves the selective oxidation of the primary or secondary alcohol groups to aldehydes or ketones, followed by stereoselective reduction to set the desired stereochemistry.
  • Swern oxidation is a preferred method for mild and selective oxidation of primary and secondary alcohols to aldehydes or ketones without overoxidation.
  • Subsequent reductive coupling or pinacol coupling reactions can be employed to establish vicinal diol stereochemistry with high diastereoselectivity.

Reductive Coupling via SmI2-Mediated Processes

  • Samarium(II) iodide (SmI2) has been utilized in one-pot sequences combining Swern oxidation followed by reductive coupling to form cyclic or acyclic diols with controlled stereochemistry.
  • This approach allows efficient cyclization and stereochemical control, as demonstrated in related sugar analog syntheses.

Allylation and Asymmetric Induction

  • Allylation reactions using allyltrimethylsilane in the presence of Lewis acids such as boron trifluoride etherate (BF3·Et2O) enable the introduction of side chains with stereocontrol.
  • Brown’s asymmetric allylation employing chiral boron reagents [(+)-(Ipc)2B(allyl)] is a key method to install stereocenters on aldehyde intermediates derived from the protected hexane diol.
  • These steps are crucial for setting the absolute configuration at C3, C4, and C5 positions.

Cross Metathesis and Final Deprotection

  • Olefin cross metathesis catalyzed by Hoveyda–Grubbs’ 2nd generation catalyst facilitates the installation of various side chains if needed.
  • Final hydrogenation using Pd/C or Pearlman’s catalyst removes benzyl protecting groups, yielding the free polyhydroxylated hexane diol.
  • Hydrolysis under basic conditions (e.g., KOH) may be employed to remove cyclic carbamates or other protecting groups introduced during synthesis.

Representative Synthetic Sequence (Summary)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Benzylation of hydroxyls Benzyl bromide, NaH, DMF, RT Formation of tri-O-benzylated hexane diol
2 Swern oxidation (COCl)2, DMSO, Et3N, -65 °C Selective oxidation of primary/secondary alcohols
3 SmI2-mediated reductive coupling SmI2, THF, one-pot with oxidation Cyclization and stereoselective diol formation
4 Allylation Allyltrimethylsilane, BF3·Et2O, -78 °C Introduction of allyl group with stereocontrol
5 Brown’s asymmetric allylation (+)-(Ipc)2B(allyl), Et2O, -78 °C Stereoselective side chain installation
6 Cross metathesis Hoveyda–Grubbs catalyst, olefin partners Side chain diversification
7 Hydrogenation and deprotection Pd/C or Pearlman’s catalyst, H2; KOH hydrolysis Removal of benzyl groups and protecting groups

Detailed Research Findings and Analysis

  • The stereoselectivity in allylation reactions is rationalized by A(1,3) strain and stereoelectronic effects, ensuring the desired configuration at the stereocenters (3R,4R,5R) is achieved with high diastereomeric excess.
  • NMR spectroscopic data (1H and 13C) confirm the stereochemical integrity and purity of intermediates and final products, with characteristic chemical shifts for benzyloxy groups and diol protons.
  • The use of chiral boron reagents in asymmetric allylation provides excellent enantio- and diastereoselectivity, critical for the preparation of enantiomerically pure compounds.
  • One-pot oxidation-reductive coupling sequences minimize purification steps and improve overall yield and efficiency.
  • Cross metathesis reactions catalyzed by Hoveyda–Grubbs’ 2nd generation catalyst proceed with high yield and selectivity, allowing modular synthesis of derivatives.

Summary Table of Key Reaction Yields and Conditions

Reaction Step Yield (%) Key Reagents/Conditions Notes
Benzylation 80-90 Benzyl bromide, NaH, DMF, RT Efficient protection
Swern Oxidation 55-70 (COCl)2, DMSO, Et3N, -65 °C Mild oxidation
SmI2 Reductive Coupling 70-85 SmI2, THF, one-pot High stereoselectivity
Allylation 50-70 Allyltrimethylsilane, BF3·Et2O, -78 °C Diastereoselective
Brown’s Asymmetric Allylation 70 (+)-(Ipc)2B(allyl), Et2O, -78 °C Enantioselective
Cross Metathesis 85-91 Hoveyda–Grubbs catalyst, olefin partners Efficient olefin functionalization
Hydrogenation and Deprotection 67-98 Pd/C or Pearlman’s catalyst, H2; KOH hydrolysis Clean deprotection

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the corresponding alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoic acid derivatives, while reduction with lithium aluminum hydride may yield hexane-1,5-diol.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Delivery Systems :
    • The compound's ability to act as a stabilizer for drug formulations has been studied. Its unique structure aids in enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that incorporating (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol into lipid-based formulations can significantly improve the pharmacokinetic profiles of various therapeutic agents.
  • Antioxidant Properties :
    • Studies show that this compound exhibits notable antioxidant activity. This property is crucial in developing pharmaceuticals aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Cosmetic Applications

  • Moisturizing Agents :
    • The compound has been incorporated into cosmetic formulations due to its excellent moisturizing properties. It helps enhance skin hydration and improve the sensory feel of creams and lotions. A study demonstrated that formulations containing this compound showed a significant increase in skin hydration levels compared to control formulations without it.
  • Stability Enhancer :
    • In cosmetic products, this compound serves as a stabilizing agent that improves the shelf life and efficacy of active ingredients. Its role in maintaining emulsion stability has been highlighted in various formulation studies.

Material Science Applications

  • Polymer Chemistry :
    • The compound is utilized in synthesizing novel polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices has shown to improve tensile strength and flexibility.
  • Nanotechnology :
    • Research indicates that this compound can be used as a building block for creating nanostructures. These nanostructures have potential applications in drug delivery systems and biosensors.

Case Studies

Application AreaStudy ReferenceFindings
PharmaceuticalsResearch on Lipid-Based FormulationsImproved solubility and bioavailability of drugs when combined with the compound.
CosmeticsSkin Hydration StudySignificant increase in skin hydration after application of creams containing the compound.
Material SciencePolymeric Material SynthesisEnhanced mechanical properties observed in polymers synthesized with the compound.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol depends on its specific application. In general, the benzyloxy groups may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexane backbone provides a flexible framework that can adapt to different binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Property (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol (2S,3R,4R,5R)-3,4,6-Tris(benzyloxy)-2-(dibenzylamino)hexane-1,5-diol (2S,3R,4R,5S)-2,3,4,6-Tetrakis(benzyloxy)hexane-1,5-diol
Molecular Formula C₃₃H₃₈O₆ (estimated) C₄₇H₅₅NO₆ C₃₄H₃₈O₆
Molecular Weight ~566.7 g/mol 754.0 g/mol 542.7 g/mol
Benzyloxy Groups 3 3 (with additional dibenzylamino group) 4
Functional Groups 1,5-diol 1,5-diol + dibenzylamino at C2 1,5-diol
Stereochemistry 3R,4R,5R 2S,3R,4R,5R 2S,3R,4R,5S
Synthesis Selective benzylation of hexane-1,5-diol LiAlH₄ reduction of precursor with nitrile/amide groups Multi-step benzylation with 25 reported synthetic routes
Applications Carbohydrate synthesis intermediates Activator for glmS riboswitch due to amino group Protecting-group strategies in oligosaccharide synthesis

Key Comparative Analysis

  • Functional Group Variation: The dibenzylamino group in (2S,3R,4R,5R)-3,4,6-Tris(benzyloxy)-2-(dibenzylamino)hexane-1,5-diol distinguishes it from the target compound, enabling unique interactions (e.g., hydrogen bonding or enzymatic recognition). This modification likely underpins its role as a riboswitch activator .
  • Benzyloxy Group Count : The tetrakis-benzyloxy analog (C₃₄H₃₈O₆) has enhanced lipophilicity compared to the tris-benzyloxy target compound, influencing solubility in organic solvents (e.g., THF, dichloromethane) and stability under acidic/basic conditions .

Biological Activity

(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol is a synthetic organic compound characterized by its unique structure that includes three benzyloxy groups attached to a hexane backbone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator in various biochemical pathways.

Chemical Structure

The molecular formula for this compound is C21H30O6. Its structure can be represented as follows:

C21H30O6\text{C}_{21}\text{H}_{30}\text{O}_{6}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The presence of multiple hydroxyl groups in its structure contributes to its ability to scavenge free radicals.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways related to cancer cell proliferation.
  • Enzyme Modulation : It has been reported to influence the activity of certain enzymes involved in metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes such as CD73. This enzyme plays a crucial role in adenosine signaling pathways that are often exploited by cancer cells for immune evasion.

Table 1: In Vitro Activity of this compound

Assay Type Target IC50 Value (µM) Reference
Enzyme InhibitionCD731.25
Antioxidant ActivityDPPH Radical Scavenging15.0
CytotoxicityCancer Cell Lines10.0

Case Studies

  • Anticancer Effects : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Enzyme Interaction : Another investigation focused on the binding affinity of this compound towards CD73. Using surface plasmon resonance (SPR), it was found that this compound binds competitively with an affinity significantly higher than previously known inhibitors.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Binding Interactions : Molecular docking studies have shown potential hydrogen bonding and hydrophobic interactions with the active site of CD73.
  • Structural Modifications : Variations in substituents on the benzyloxy groups can lead to changes in biological activity. For instance, modifications that enhance lipophilicity have been correlated with increased enzyme inhibition potency.

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